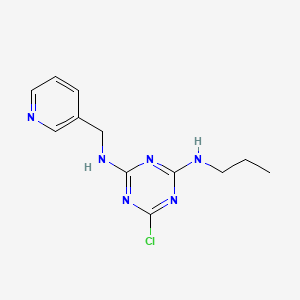

6-氯-N-丙基-N'-(3-吡啶基甲基)-1,3,5-三嗪-2,4-二胺

描述

Synthesis Analysis

The synthesis of triazine derivatives, including compounds structurally similar to 6-chloro-N-propyl-N'-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine, often involves iodine-mediated heterocyclization, starting from N-alkylpyridinium salts and NH4SCN in the presence of air. This method yields a variety of compounds under standard conditions, with a plausible mechanism proposed based on experimental results and literature surveys (Liu, Li, Fan, & Huang, 2023).

Molecular Structure Analysis

The molecular structure of triazine derivatives can be elucidated through X-ray crystallography, demonstrating distinct geometrical arrangements. For instance, compounds with a triazine core often exhibit crystalline structures that are stabilized by hydrogen bonds and other intermolecular interactions, showcasing the complexity of these molecules (Kapoor, Gupta, Rajnikant, Deshmukh, & Sripanavar, 2011).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, they can participate in cocrystallization processes with other molecules, forming complexes that are held together by hydrogen and halogen bonds. This aspect is crucial in understanding the reactivity and potential utility of such compounds (Gerhardt & Egert, 2015).

Physical Properties Analysis

The physical properties of triazine derivatives, such as melting points, solubility, and crystal structures, are integral to their characterization and application. These properties are determined through various analytical techniques, including capillary method for melting points and X-ray crystallography for structural determination, providing insights into the compound's stability and reactivity (Hulina & Kaplaushenko, 2017).

Chemical Properties Analysis

Triazine derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, and the ability to form stable complexes with metals. These chemical behaviors are explored through synthesis and characterization studies, revealing potential for applications in various fields beyond pharmacology, such as materials science and catalysis (Carroll, Kotturi, Navarro, Mascarella, Gilmour, Smith, Gabra, & Dewey, 2007).

科学研究应用

螯合和氢键晶体工程类似于“6-氯-N-丙基-N'-(3-吡啶基甲基)-1,3,5-三嗪-2,4-二胺”的化合物已被设计用于螯合诸如 Ag(I) 等金属,形成类似于 2,2'-联吡啶形成的阳离子螯合物。这些化合物进行氢键结合,导致可预测的结构由多个配位相互作用和氢键连接在一起。此特性对于氢键晶体的工程化具有重要意义,证明了此类化合物在设计具有特定结构和功能特性的新材料中的潜力 (Duong 等,2011).

药物递送系统另一种应用涉及脂溶性芘衍生物在水溶性金属笼中的包封,这由 2,4,6-三(吡啶-4-基)-1,3,5-三嗪和其他组分的自组装促进。此系统突出了该化合物在为药物递送创建主客体化合物的效用,展示了一种增强疏水性化合物在生物医学应用中的溶解度和细胞毒性的创新方法 (Mattsson 等,2010).

超分子化学已经报道了具有双取代 s-三嗪基配体的 novel 铜(II) 配合物的合成,包括类似于“6-氯-N-丙基-N'-(3-吡啶基甲基)-1,3,5-三嗪-2,4-二胺”的化合物。这些配合物的特征在于它们形成单核和双核结构的能力,展示了该化合物在生成具有催化、磁性材料和分子电子学潜在应用的复杂结构方面的多功能性 (Chu 等,2011).

分子识别和荧光性质结构上与“6-氯-N-丙基-N'-(3-吡啶基甲基)-1,3,5-三嗪-2,4-二胺”相关的化合物已经合成,并已显示出通过氢键和/或金属络合在超分子化学中的应用。这些应用包括制备具有有希望的荧光性质的延伸超分子聚合物,可用于传感、成像和发光器件 (Moral 等,2010).

属性

IUPAC Name |

6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN6/c1-2-5-15-11-17-10(13)18-12(19-11)16-8-9-4-3-6-14-7-9/h3-4,6-7H,2,5,8H2,1H3,(H2,15,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPZFMNXDNIAAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NC(=NC(=N1)Cl)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101324632 | |

| Record name | 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-chloro-N-propyl-N'-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |

CAS RN |

310875-77-5 | |

| Record name | 6-chloro-4-N-propyl-2-N-(pyridin-3-ylmethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101324632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-ethylphenyl)acrylamide](/img/structure/B4579120.png)

![5-{[(4-fluorobenzyl)thio]methyl}-4-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4579131.png)

![1-(2-fluorophenyl)-4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}piperazine](/img/structure/B4579147.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4579148.png)

![5-[(diethylamino)sulfonyl]-2-methoxy-N-2-pyridinylbenzamide](/img/structure/B4579149.png)

![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4579152.png)

![4-chloro-N-[1-(4-morpholinylcarbonyl)-2-(3-phenoxyphenyl)vinyl]benzamide](/img/structure/B4579163.png)

![4-[(6-ethyl-3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-4-oxobutanoic acid](/img/structure/B4579171.png)

![N~2~-(2,4-dimethoxyphenyl)-N~1~-[2-(methylthio)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4579172.png)

![3-allyl-5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579189.png)

![N-benzyl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4579207.png)

![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4579211.png)